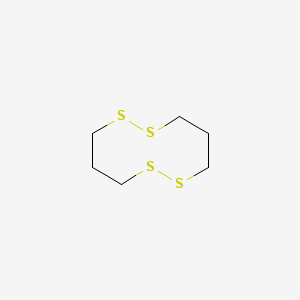![molecular formula C21H16O4 B14725622 [1-(Pyren-1-yl)ethyl]propanedioic acid CAS No. 6272-56-6](/img/structure/B14725622.png)
[1-(Pyren-1-yl)ethyl]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Pyren-1-yl)ethyl]propanedioic acid is a chemical compound known for its unique structure, which includes a pyrene moiety attached to an ethyl group and a propanedioic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pyren-1-yl)ethyl]propanedioic acid typically involves the reaction of pyrene with ethyl bromoacetate, followed by hydrolysis and decarboxylation. The reaction conditions often require the use of a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Pyren-1-yl)ethyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(Pyren-1-yl)ethyl]propanedioic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence. This property makes it useful for studying biological processes and interactions at the molecular level.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules can be harnessed to design new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of [1-(Pyren-1-yl)ethyl]propanedioic acid involves its interaction with molecular targets through various pathways. The pyrene moiety can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the compound can interact with proteins and enzymes, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(Pyren-1-yl)ethyl]acetic acid
- [1-(Pyren-1-yl)ethyl]butanedioic acid
- [1-(Pyren-1-yl)ethyl]benzoic acid
Uniqueness
Compared to similar compounds, [1-(Pyren-1-yl)ethyl]propanedioic acid stands out due to its specific combination of the pyrene moiety and the propanedioic acid group. This unique structure imparts distinct chemical and physical properties, making it particularly valuable for applications requiring strong fluorescence and specific molecular interactions.
Propriétés
Numéro CAS |
6272-56-6 |
|---|---|
Formule moléculaire |
C21H16O4 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
2-(1-pyren-1-ylethyl)propanedioic acid |
InChI |
InChI=1S/C21H16O4/c1-11(17(20(22)23)21(24)25)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)19(14)18(12)13/h2-11,17H,1H3,(H,22,23)(H,24,25) |
Clé InChI |
MHRXBOPGEVHNRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



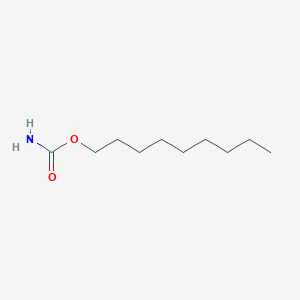
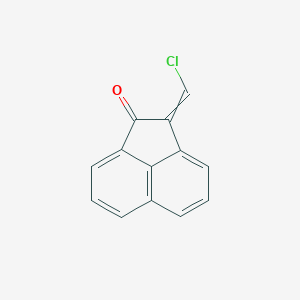
![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)
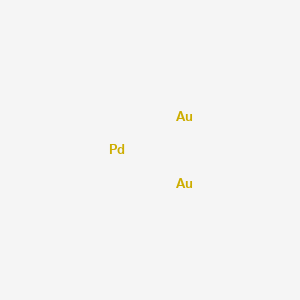

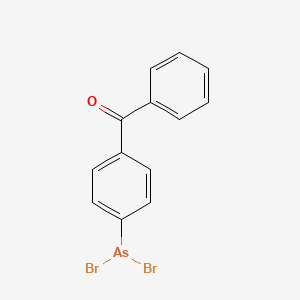

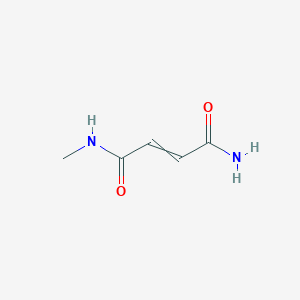
![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
